N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c18-12(13-8-11-2-1-7-19-11)16-5-3-10(9-16)17-6-4-14-15-17/h1-2,4,6-7,10H,3,5,8-9H2,(H,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRCJVINCQWXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a complex heterocyclic compound that exhibits a variety of promising biological activities. This article delves into its synthesis, structural characteristics, and the biological activities that make it a candidate for further research in drug development.
Structural Overview
The compound features:
- Thiophene ring : Known for its aromatic properties and potential electronic conductivity.
- Triazole moiety : Common in many pharmaceuticals, associated with diverse biological activities including antifungal and antibacterial effects.
- Pyrrolidine backbone : Contributes to the compound's overall stability and interaction potential with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The methods employed highlight its synthetic accessibility and adaptability for further modifications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest its efficacy against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
Anticancer Activity
Preliminary assays have demonstrated that this compound may possess anticancer properties. It appears to inhibit specific enzymes involved in cancer pathways, leading to cell cycle arrest in tumor cells. For instance, compounds with similar structures have shown selective inhibition of human B-cell lymphoma cells (BJAB) with no adverse effects on normal human cells . The mechanism may involve upregulation of p53 and caspase activation, promoting apoptosis in cancer cells .
Anti-inflammatory Effects
The compound is also under investigation for its anti-inflammatory properties. Initial data suggest it may modulate inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(thiophen-2-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate | Carboxylate instead of carboxamide | Differences in solubility and reactivity |
| N-(thiophen-2-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-sulfonamide | Sulfonamide group instead of carboxamide | Altered biological activity due to different functional group |
| 5-methyl-N-(thiophen-2-yl)-4-(triazolyl)thiazole | Contains thiazole instead of pyrrolidine | Different electronic properties affecting biological interactions |
The unique combination of functional groups in this compound confers distinct chemical reactivity and biological activity compared to these analogs.
Case Studies
Several studies have explored the biological activity of similar compounds:
Case Study 1 : A derivative of triazole demonstrated potent anti-proliferative activity against a range of tumor cell lines. It showed selective inhibition of cancer cell lines while sparing normal cells .
Case Study 2 : Research on triazole derivatives has highlighted their interaction with cytochrome P450 enzymes, influencing drug metabolism and efficacy.
Q & A
Q. What are the established synthetic routes for N-(thiophen-2-ylmethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, and what key reaction steps are involved?
- Methodological Answer : The synthesis typically involves three key steps:
- Pyrrolidine-1-carboxamide core formation : Amide coupling between a pyrrolidine derivative and a carboxamide precursor, often using activating agents like EDCI or HOBt in DMF or THF .
- 1,2,3-Triazole introduction : Click chemistry (copper-catalyzed azide-alkyne cycloaddition) is widely employed to form the triazole ring. For example, alkynyl-pyrrolidine intermediates react with azides under Cu(I) catalysis in solvents like THF or acetonitrile .
- Thiophen-2-ylmethyl grafting : Alkylation or nucleophilic substitution reactions attach the thiophene moiety. K₂CO₃ in DMF or DMSO is commonly used to deprotonate intermediates and facilitate coupling .
- Example : Compound 224 () achieved a 38% yield via sequential amine coupling and triazole formation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., 400 MHz in CD₃OD or DMSO-d₆) resolve proton environments and confirm substitution patterns. For instance, the triazole proton appears as a singlet near δ 8.26 ppm, while thiophene protons resonate between δ 6.69–7.29 ppm .
- X-ray Crystallography : SHELXL refinement (SHELX programs) determines absolute configuration and bond geometries. High-resolution data (e.g., < 1.0 Å) are critical for resolving disordered moieties like the triazole ring .
- Mass Spectrometry : ESI-MS (e.g., m/z 454.4 [M+1]⁺) confirms molecular weight and purity .
Q. What are the recommended safety and handling protocols for this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Avoid long-term exposure to light or moisture .
- Handling : Use fume hoods, nitrile gloves, and protective eyewear. For powder handling, employ HEPA-filtered respirators to minimize inhalation risks .
- Disposal : Neutralize with 10% aqueous NaOH and incinerate as hazardous waste, adhering to local regulations .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, particularly in the formation of the 1,2,3-triazole moiety?
- Methodological Answer :
- Catalyst Screening : Replace Cu(I) with Ru(II) catalysts (e.g., RuAAC) to enhance regioselectivity and reduce side reactions .
- Solvent Optimization : Use tert-butanol/water mixtures (1:1) to improve solubility of azide and alkyne precursors .
- High-Throughput Screening : Test reaction parameters (e.g., temperature, stoichiometry) in parallel to identify optimal conditions. achieved efficient alkylation at room temperature using K₂CO₃ in DMF .
Q. What strategies are available to resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts, X-ray diffraction patterns)?
- Methodological Answer :
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to identify conformational discrepancies. Adjust torsion angles in computational models to match observed δ values .
- Twinned Crystallography : For ambiguous X-ray data (e.g., overlapping peaks), use SHELXL’s TWIN/BASF commands to model twinning and refine structures against high-resolution datasets .
Q. How can the stability of intermediates during multi-step synthesis be improved, especially under acidic or basic conditions?
- Methodological Answer :
- Protecting Groups : Introduce triphenylmethyl (Trt) or tert-butoxycarbonyl (Boc) groups to shield reactive amines or hydroxyls during harsh reactions (e.g., used Trt protection for triazole intermediates) .
- Low-Temperature Quenching : Rapidly cool reaction mixtures after triazole formation to prevent decomposition. stabilized intermediates by cyclizing in acetonitrile at reflux for ≤3 minutes .
Q. What methodologies enable the determination of enantiomeric purity and absolute configuration for chiral centers in this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to separate enantiomers. Monitor purity via UV detection at 254 nm .
- X-ray Anomalous Dispersion : Collect diffraction data at multiple wavelengths (e.g., Cu-Kα and Mo-Kα) to resolve absolute configuration via SHELXL’s FLACK parameter .
Table 1: Comparative Analysis of Synthetic Yields for Analogous Pyrrolidine-1-carboxamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
